molecular formula C11H16ClF2N5 B15113641 1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B15113641
M. Wt: 291.73 g/mol
InChI Key: VTQOAPPUEULGLV-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine hydrochloride is a pyrazole-based compound characterized by a difluoromethyl group and a substituted pyrazole moiety. Its molecular formula is C₅H₈ClF₂N₃, with a molar mass of 183.59 g/mol (CAS: 1431965-72-8) . The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. The difluoromethyl group contributes to its electronic and steric profile, while the ethyl-methylpyrazole substituent influences lipophilicity and conformational flexibility.

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-3-17-7-9(8(2)15-17)6-14-10-4-5-18(16-10)11(12)13;/h4-5,7,11H,3,6H2,1-2H3,(H,14,16);1H

InChI Key

VTQOAPPUEULGLV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pyrazole ring structure allows for interactions with various biological pathways, contributing to its overall effect .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Cores

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ():
    • Core : Pyrazole with cyclopropyl and pyridinyl substituents.
    • Key Data : Yield (17.9%), melting point (104–107°C), and absence of fluorine.
    • Contrast : The target compound’s difluoromethyl and ethyl-methylpyrazole groups enhance electronegativity and steric bulk compared to the cyclopropyl and pyridinyl groups here. The hydrochloride salt in the target may improve aqueous solubility versus the free base in this analogue .

Fluorinated Substituents

  • 3-Methyl-N-(1-(2-methylimidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyrrole-2-carboxamide (): Fluorination: Trifluoromethyl on pyridine vs. difluoromethyl on pyrazole in the target. The target’s difluoromethyl offers moderate electronegativity with reduced steric hindrance .

Core Heterocycle Variations

  • 3-(Difluoromethyl)-3-methylazetidine hydrochloride ():
    • Core : Azetidine (4-membered ring) vs. pyrazole (5-membered aromatic ring) in the target.
    • Impact : Azetidine’s ring strain may increase reactivity but reduce stability. Pyrazole’s aromaticity allows for π-π interactions and hydrogen bonding, critical for target engagement .

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Fluorination Core Structure Key Data Reference
Target Compound C₅H₈ClF₂N₃ 183.59 Difluoromethyl Pyrazole Hydrochloride salt
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ~C₁₂H₁₄N₄ ~214 None Pyrazole Yield: 17.9%, mp: 104–107°C
3-(Difluoromethyl)-3-methylazetidine HCl C₅H₉ClF₂N 156.45 Difluoromethyl Azetidine
Pyrrole-carboxamide () ~C₂₀H₂₂F₃N₅O ~391.2 Trifluoromethyl Pyrrole Yield: 35%, HPLC purity: 98.67%

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